molecular formula C26H36N4O5S B12387135 VH032 analogue-2

VH032 analogue-2

Cat. No.: B12387135
M. Wt: 516.7 g/mol
InChI Key: IBHOCLAWYSUEFY-HKBOAZHASA-N
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Description

VH032 Analogue-2 is a structurally optimized derivative of the VHL E3 ligase ligand VH032, designed to enhance proteolysis-targeting chimera (PROTAC) efficacy. VH032 itself is a critical component in PROTACs, enabling the recruitment of VHL to induce targeted protein degradation . Analogue-2 incorporates a (3R,4S)-fluorohydroxyproline (F-Hyp) modification, which significantly improves binding affinity and pharmacokinetic properties compared to the parent compound . This analogue retains the core structure of VH032 but introduces strategic substitutions to exploit additional interactions with the VHL binding pocket, such as fluorine-mediated contacts with Trp117, Ser111, and His110 .

Preparation Methods

Scientific Research Applications

Scientific Research Applications

  • Targeted Protein Degradation
    • VH032 analogue-2 serves as a critical component in the design of PROTACs, which are bifunctional molecules that recruit E3 ligases to target proteins for degradation. The use of VH032 in PROTACs has demonstrated efficacy in degrading various proteins implicated in cancer, such as Bromodomain and extraterminal domain (BET) proteins, estrogen-related receptor-alpha, and receptor-interacting serine/threonine-protein kinase-2 .
  • Cancer Therapeutics
    • The application of this compound in cancer therapy has been extensively studied. For instance, studies have shown that PROTACs utilizing VH032 can effectively degrade BRD4, a key player in oncogenesis, at nanomolar concentrations . Additionally, VH032 has been used to develop PROTACs that target kinases involved in tumor growth and survival .
  • Hypoxia Response Modulation
    • This compound has been identified as a potent inhibitor of the VHL:HIF-α interaction. This inhibition stabilizes hypoxia-inducible factors (HIFs), promoting cellular responses beneficial for conditions like anemia and ischemia . Research indicates that compounds like VH032 can induce a hypoxic response similar to that observed under low oxygen conditions, making it a candidate for therapeutic use in hypoxia-related diseases .
  • Biophysical Studies
    • Biophysical assessments have demonstrated that modifications to the structure of VH032 can significantly impact its membrane permeability and binding affinity. For example, certain derivatives have shown enhanced permeability compared to their predecessors, which is crucial for their effectiveness as drug candidates .

Case Study 1: Development of BET PROTACs

In a study by Zengerle et al., the authors designed a PROTAC using VH032 that effectively degraded BET proteins in cancer cells. The compound exhibited selective degradation capabilities at low nanomolar concentrations, showcasing the potential of VH032-derived PROTACs in clinical applications .

Case Study 2: Hypoxia-Inducible Factor Stabilization

Research conducted by Bondeson et al. highlighted the use of this compound as an HIF stabilizer. The study demonstrated that treatment with this compound led to significant upregulation of HIF target genes under normoxic conditions, providing insights into its therapeutic potential for treating hypoxia-related disorders .

Data Tables

Application AreaSpecific Use CaseKey Findings
Targeted Protein DegradationPROTACs targeting BRD4Effective degradation at nanomolar levels
Cancer TherapeuticsInhibition of oncoproteinsEnhanced efficacy against resistant targets
Hypoxia Response ModulationStabilization of HIFsInduces transcriptional response similar to hypoxia
Biophysical AssessmentsMembrane permeability studiesSignificant differences observed among derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Binding Affinity

Key Modifications:

  • (3R,4S)-F-Hyp Substitution : Replaces hydroxyproline in VH032, enabling fluorine interactions that increase VHL binding affinity by 12-fold compared to VH032 .

Comparative Binding Data:

Compound Binding Affinity (Kd) Key Structural Features Reference
VH032 ~100 nM Native hydroxyproline, amide bonds
VH032 Analogue-2 ~8.3 nM (3R,4S)-F-Hyp, enhanced fluorine interactions
VH298 N/A Higher membrane permeability

Pharmacokinetic Properties

Analogue-2 exhibits improved microsomal stability and membrane permeability compared to VH032, though it remains less permeable than VH298 . Permeability data from PROTAC derivatives highlight the impact of structural modifications:

Compound (Series) Permeability (Pe, ×10⁻⁶ cm/s) Structural Features Reference
VH032 (MZ1) 0.6 tert-Leu linker, amide bond
Analogue-4 (N-cap) 8.6 Phenylacetamide cap, no PEG linker
AT-15 0.006 Penicillamine linker, thioether bond

Analogue-2’s permeability is context-dependent; its integration into PROTACs with optimized linkers (e.g., PEG-based) can mitigate limitations .

PROTAC Efficacy and Cooperativity

Despite a lower binary binding affinity (Kd) for VHL compared to VH032, Analogue-2-based PROTACs demonstrate superior degradation activity due to positive cooperativity in ternary complex formation. For example:

  • A PROTAC containing (3R,4S)-F-Hyp achieved a half-degrading concentration (DC₅₀) of <10 nM for Brd4, outperforming VH032-based counterparts .
  • Covalent PROTACs combining Analogue-2 with warheads like acrylamide show enhanced BTK degradation (DC₅₀ ~50 nM) compared to non-covalent designs .

Comparative Transcriptional and Cellular Effects

While this compound shares hypoxia-inducible factor (HIF)-dependent gene regulation with VH032, its specificity diverges from other VHL inhibitors like IOX2:

  • Gene Overlap : Analogue-2 upregulates 87% of hypoxia-responsive genes (vs. 252 genes unique to hypoxia/IOX2) .
  • Protein Correlation : Analogue-2-treated cells show lower Pearson correlation (0.30) with hypoxia-induced proteomes compared to IOX2 (0.43), suggesting distinct off-target profiles .

Key Advantages and Limitations

Parameter This compound VH032 VH298
Binding Affinity 12× higher Baseline N/A
Membrane Permeability Moderate (improved over VH032) Low High
PROTAC DC₅₀ <10 nM (Brd4) ~50 nM ~20 nM
Synthetic Complexity High (fluorine substitution) Moderate High

Advantages :

  • Enhanced VHL binding and ternary complex stability .
  • Compatible with covalent warheads for irreversible target engagement .

Limitations :

  • Lower permeability than VH298 limits cellular uptake in some contexts .
  • Requires specialized synthesis (e.g., multi-step fluorination) .

Biological Activity

VH032 analogue-2 is a derivative of the VH032 compound, which serves as a small-molecule ligand for the von Hippel-Lindau (VHL) protein. This compound has garnered attention for its role in mediating the degradation of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The biological activity of this compound is primarily linked to its ability to recruit VHL, thereby influencing various cellular processes associated with hypoxia and protein degradation.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the VHL:HIF-α interaction. By binding to VHL, this compound prevents the ubiquitination and subsequent degradation of HIF-α proteins, leading to their accumulation and activation of hypoxia-responsive gene transcription. This process is crucial for cellular adaptation to hypoxic conditions, promoting angiogenesis and metabolic reprogramming.

Proteomic Impact

Recent studies utilizing quantitative mass spectrometry have demonstrated that treatment with this compound results in significant changes in the global proteome of cells. For instance, HeLa cells treated with 250 μM of this compound showed an increase in VHL protein levels, which was not observed under hypoxic conditions or with prolyl hydroxylase domain (PHD) inhibitors. Specifically, VHL protein abundance increased to 1.59 times that of control samples after 24 hours of treatment, indicating a unique response elicited by this compound compared to other treatments .

Comparative Analysis

A comparative study involving this compound and other compounds revealed distinct proteomic alterations. The following table summarizes key findings from these studies:

CompoundTreatment DurationVHL Protein Level ChangeHIF-α Level ChangeNotable Proteins Induced
This compound24 hoursIncreased (1.59x)DecreasedAmylase 1 (AMY1)
PHD Inhibitor (IOX2)24 hoursNo changeStableNone
Hypoxia (1% O₂)24 hoursDecreasedIncreasedNone

This table illustrates that while this compound increases VHL levels, hypoxia leads to decreased VHL levels but increased HIF-α levels, highlighting the compound's unique role in modulating these proteins.

Study on Membrane Permeability

A study focused on improving the membrane permeability of VH032-based PROTACs demonstrated that modifications to the molecular structure could significantly enhance cellular uptake. For example, certain analogues exhibited a permeability increase of up to 4000-fold compared to less permeable compounds. This aspect is critical for developing effective therapeutic agents that can efficiently reach intracellular targets .

In Vivo Applications

In vivo studies have shown that this compound can effectively trigger hypoxic responses in animal models. This capability suggests potential applications in treating conditions such as anemia and other diseases where modulation of the HIF pathway may be beneficial .

Chemical Reactions Analysis

Palladium-Catalyzed C–H Arylation

This reaction enables the introduction of aryl groups to the 4-methylthiazole core, a critical step in constructing the ligand’s scaffold.

Reagents/Conditions Yield Byproducts Reference
Pd(OAc)₂ (1 mol%), 4-methylthiazole, aryl bromide, KOAc, DMA, 120°C, 12 h78%4,4′-dimethyl-5,5′-bithiazole (5%)
  • Key Insight : Optimized Pd(OAc)₂ loading (1 mol%) minimizes competing homocoupling byproducts. DMA solvent ensures efficient mixing at elevated temperatures.

Suzuki–Miyaura Cross-Coupling

Used to append aryl boronic acid derivatives to intermediate structures, enhancing binding affinity for VHL.

Reagents/Conditions Yield Catalyst Efficiency Reference
Pd(dppf)Cl₂ (2 mol%), aryl boronic acid, K₂CO₃, dioxane/H₂O, 80°C, 6 h72%TON* = 36

*TON (Turnover Number): Mole of product per mole of catalyst.

  • Optimization : Higher yields (85%) were achieved using Pd-PEPPSI-IPr in DMA at 125°C for 2 h .

Amidation Reactions

Critical for installing the hydroxyproline and tert-leucine moieties, which mediate VHL binding.

Reagents/Conditions Yield Coupling Efficiency Reference
HATU (1.3 equiv.), DIPEA (3.5 equiv.), DMF, rt, 18 h85%>90% conversion
  • Note : Boc-L-hydroxyproline and Boc-L-tert-leucine are commonly used substrates. Deprotection precedes final amidation steps .

Amine Deprotection

Removal of Boc groups under acidic conditions generates reactive amines for downstream functionalization.

Reagents/Conditions Yield Side Reactions Reference
TFA/CH₂Cl₂ (1:1 v/v), 0°C, 1 h93%<2% epimerization
  • Best Practice : Immediate freebasing with NaOH (pH 12.5–13) prevents amine oxidation .

Functional Group Modifications

Tailoring solubility and membrane permeability through ester hydrolysis and acylation:

Reaction Type Reagents/Conditions Outcome Reference
Ester hydrolysisLiOH, THF/MeOH/H₂O, rt, 4 hCarboxylic acid (LogP reduction from 3.1 → 2.3)
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → rt, 2 hAcetylated derivative (enhanced stability)

Table 1: Key Physical Properties of VH032 Analogue-2

Property Value Method
Molecular weight514.6 g/molHRMS
Solubility>50 mg/mL in DMSOKinetic solubility assay
logP2.8HPLC (C18 column)
StabilityStable at -20°C for >12 monthsAccelerated degradation

Table 2: Optimized Reaction Conditions for Scale-Up

Step Catalyst/Reagent Temperature/Time Yield
C–H ArylationPd-PEPPSI-IPr125°C, 2 h85%
Suzuki CouplingPd(dppf)Cl₂80°C, 6 h72%
Final AmidationHATU/DIPEArt, 18 h81%

Byproduct Analysis and Mitigation

  • 4,4′-Dimethyl-5,5′-bithiazole : Forms via homocoupling of 4-methylthiazole; suppressed by reducing Pd loading to 0.5 mol% .

  • Epimerization during Deprotection : Minimized using TFA/CH₂Cl₂ at 0°C, yielding <2% racemization .

Reaction Mechanistic Insights

  • C–H Arylation : Proceeds via Pd⁰/Pdᴵᴵ catalytic cycle, with KOAc as a base and DMA stabilizing the transition state .

  • Amidation : HATU activates carboxylates as acyloxyphosphonium intermediates, with DIPEA scavenging protons.

This systematic analysis underscores the role of tailored reaction conditions and catalyst selection in achieving high yields and purity for this compound. Experimental optimizations, particularly in Pd-catalyzed steps and deprotection protocols, highlight strategies for scalable synthesis.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the binding efficacy of VH032 analogue-2 compared to its parent compound?

  • Methodological Answer : Use biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Compare IC50 values under standardized conditions (e.g., cell-free systems) to evaluate inhibitory potency. For PROTAC applications, measure degradation efficiency (DC50) in cellular models using Western blot or immunofluorescence . Include Hill slope analysis to assess cooperativity, as seen in studies with VH032 analogues .

Q. What synthetic strategies are recommended for optimizing this compound’s pharmacokinetic properties?

  • Methodological Answer : Prioritize structure-activity relationship (SAR) studies focusing on the hydroxyl-proline (Hyp) core and RHS phenyl moiety. Introduce fluorine substitutions or thioamide isosteres to enhance metabolic stability and membrane permeability, as demonstrated in analogues with improved pharmacokinetics . Validate modifications using cocrystal structures to confirm preserved binding modes .

Q. How can researchers validate the specificity of this compound in PROTAC-mediated protein degradation?

  • Methodological Answer : Perform competitive binding assays with wild-type VHL and mutant variants (e.g., Trp117Ala) to confirm target engagement. Use negative control PROTACs lacking the E3 ligase-binding moiety to rule out off-target effects. Pair with transcriptomic or proteomic profiling to identify non-specific degradation .

Advanced Research Questions

Q. How should contradictions in degradation efficiency data between in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct parallel experiments in isogenic cell lines and murine xenografts to isolate variables like tissue penetration and metabolic clearance. Apply quantitative systems pharmacology (QSP) modeling to reconcile discrepancies. Critically evaluate study design factors such as sample size, dosing regimen, and endpoint measurements .

Q. What computational approaches are effective for predicting cooperativity in PROTACs incorporating this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model ternary complex formation, focusing on interactions between the POI (protein of interest), PROTAC, and VHL. Validate predictions with mutagenesis studies and hydrogen-deuterium exchange mass spectrometry (HDX-MS) . Cross-reference with ensemble-based virtual screening data to prioritize analogues with optimal ternary kinetics .

Q. How can researchers optimize the exit vector chemistry of this compound for linker attachment in PROTAC design?

  • Methodological Answer : Screen linker variants (e.g., PEG, alkyl chains) using Förster resonance energy transfer (FRET) assays to assess conformational flexibility. Employ crystallography to identify solvent-exposed regions of the VH032-VHL complex for linker conjugation. Balance hydrophilicity and steric bulk to maintain binary binding while enabling POI engagement .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer : Fit sigmoidal curves to dose-response data using nonlinear regression (e.g., four-parameter logistic model). Report IC50/DC50 values with 95% confidence intervals and Hill slopes to quantify cooperativity. Use ANOVA for multi-group comparisons, ensuring blinding and randomization to minimize bias .

Q. How should researchers address variability in PROTAC degradation efficiency across cell lines?

  • Methodological Answer : Normalize data to endogenous VHL expression levels (via qPCR or flow cytometry) and correlate with degradation efficiency. Perform sensitivity analysis using CRISPR/Cas9-engineered cell lines with modulated VHL or POI expression. Apply mixed-effects models to account for inter-experimental variability .

Q. Experimental Design & Validation

Q. What controls are essential for confirming on-target degradation by this compound-based PROTACs?

  • Methodological Answer : Include (1) a non-targeting PROTAC (lacking the POI-binding warhead), (2) a competitive inhibitor of VHL binding (e.g., VH298), and (3) cells treated with proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome system dependence .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Adhere to analytical chemistry standards: report NMR (¹H/¹³C), HPLC purity (>95%), and high-resolution mass spectrometry (HRMS) data. Deposit synthetic protocols in open-access repositories (e.g., Zenodo) and validate batch-to-batch consistency using thermal shift assays .

Q. Integration with Broader Research

Q. How can this compound research inform the development of dual-PROTACs targeting multiple E3 ligases?

  • Methodological Answer : Use cross-linking mass spectrometry (XL-MS) to map binding interfaces between VHL and other E3 ligases (e.g., CRBN). Design chimeric PROTACs with orthogonal exit vectors and test synergistic degradation in cancer cell panels .

Q. What ethical considerations arise when transitioning this compound from preclinical to clinical studies?

  • Methodological Answer : Conduct toxicity profiling in primary human hepatocytes and assess off-target degradation via proteome-wide analyses (e.g., TMT-MS). Submit protocols to institutional review boards (IRBs) for compliance with biomedical ethics guidelines .

Properties

Molecular Formula

C26H36N4O5S

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1

InChI Key

IBHOCLAWYSUEFY-HKBOAZHASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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